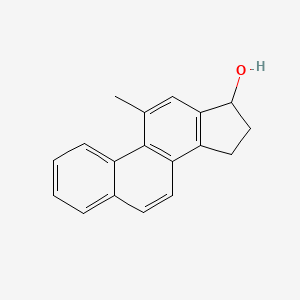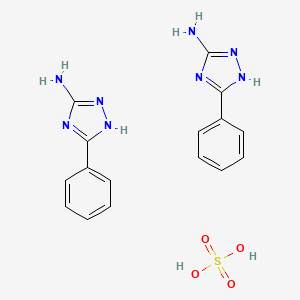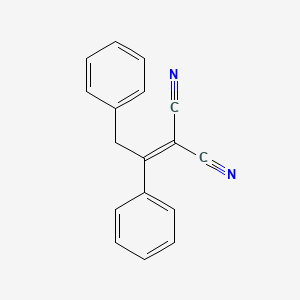
2-(1,2-Diphenylethylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Diphenylethylidene)propanedinitrile is a chemical compound with the molecular formula C17H12N2. It is also known by its IUPAC name, 2-(1,2-diphenylethylidene)malononitrile. This compound is characterized by its solid physical form and a melting point range of 94-96°C . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(1,2-Diphenylethylidene)propanedinitrile typically involves the reaction of benzoin with malononitrile in the presence of a base. The reaction conditions often include refluxing the mixture in ethanol for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-(1,2-Diphenylethylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
2-(1,2-Diphenylethylidene)propanedinitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(1,2-Diphenylethylidene)propanedinitrile exerts its effects involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-(1,2-Diphenylethylidene)propanedinitrile can be compared with other similar compounds such as:
2-(1-Phenylethylidene)propanedinitrile: This compound has a similar structure but with one phenyl group instead of two.
Benzoin: A precursor in the synthesis of this compound.
Properties
CAS No. |
42160-38-3 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(1,2-diphenylethylidene)propanedinitrile |
InChI |
InChI=1S/C17H12N2/c18-12-16(13-19)17(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10H,11H2 |
InChI Key |
FMENUZQVPZUDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






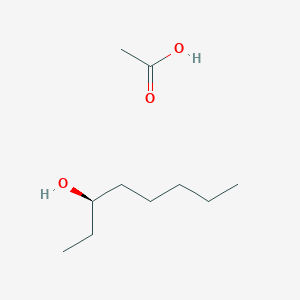
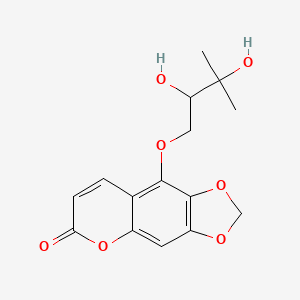

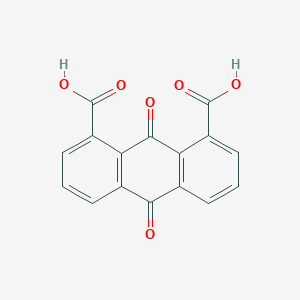
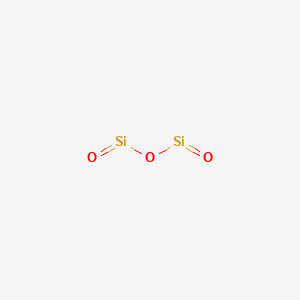
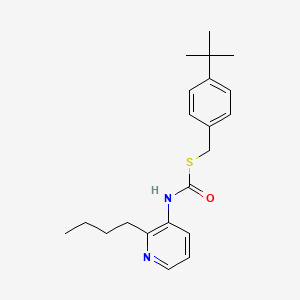
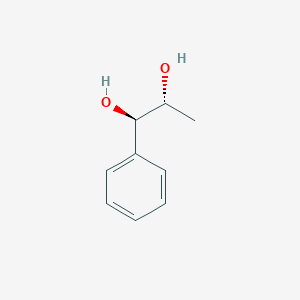
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
